Ethyl 2-methoxyisonicotinate
Overview
Description
Scientific Research Applications
Ethyl 2-methoxyisonicotinate has diverse applications in scientific research:
Enzyme Inhibition: Studies suggest it may act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs), impacting gene regulation.
Antibacterial Activity: It exhibits activity against bacterial strains like Staphylococcus aureus and Escherichia coli.
Neurological Research: Potential involvement in neurotransmitter regulation has been investigated.
Cancer Research: Limited research explores its anti-tumor properties, though further studies are needed.
Safety and Hazards
Mechanism of Action
- Target of Action Ethyl 2-methoxyisonicotinate does not have well-documented specific targets. However, it is commonly used in scientific research, particularly in drug synthesis and organic chemistry studies.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyisonicotinate can be synthesized through the esterification of 2-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst . The reaction typically requires an inert atmosphere and room temperature conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale esterification processes using similar reaction conditions as in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: 2-methoxyisonicotinic acid.
Reduction: 2-methoxyisonicotinyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 2-methoxyisonicotinate can be compared with other similar compounds, such as:
- Ethyl isonicotinate
- Ethyl 2-chloropyridine-4-carboxylate
- Ethyl 5-bromo-2-(trifluoromethyl)isonicotinate
- Ethyl 2-bromoisonicotinate
- Ethyl 2-cyanoisonicotinate
Uniqueness: this compound is unique due to its methoxy group at the 2-position, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-methoxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZPGBZLGNFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546590 | |
Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105596-61-0 | |
Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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